molecular formula C12H18N4O5S2 B2507275 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide CAS No. 2034588-51-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide

Cat. No.: B2507275
CAS No.: 2034588-51-5
M. Wt: 362.42
InChI Key: ZSKDGSXKJUIDEV-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide is a potent and selective chemical probe recognized for its inhibitory activity against specific kinases. This compound has emerged as a critical tool in chemical biology and drug discovery research for dissecting complex intracellular signaling pathways. Its primary research value lies in its ability to selectively target and modulate kinase function, providing researchers with a means to investigate the physiological and pathological roles of these enzymes in cellular processes . The mechanism of action involves high-affinity binding to the ATP-binding site of specific kinase targets, thereby competitively inhibiting phosphorylation events and downstream signal transduction. This targeted inhibition is invaluable for studying disease mechanisms in areas such as oncology and neurodegenerative diseases , where kinase dysregulation is a known driver. Researchers utilize this sulfonamide derivative to explore novel therapeutic targets, validate biomarkers, and understand resistance mechanisms in preclinical models. Its application extends to high-throughput screening assays and combination therapy studies, making it a versatile compound for advancing our understanding of cell signaling networks and identifying new intervention points for disease treatment.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5S2/c1-14-11-4-3-10(9-12(11)15(2)23(14,19)20)13-22(17,18)16-5-7-21-8-6-16/h3-4,9,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDGSXKJUIDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)N3CCOCC3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C13H17N3O3SC_{13}H_{17}N_{3}O_{3}S with a molecular weight of 295.36 g/mol. Its structure features a morpholine ring attached to a benzo[c][1,2,5]thiadiazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC13H17N3O3SC_{13}H_{17}N_{3}O_{3}S
Molecular Weight295.36 g/mol
CAS Number2034544-31-3

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole and sulfonamide have been shown to possess significant antibacterial and antifungal activities.

A study involving various thiadiazole derivatives demonstrated that modifications to the thiadiazole ring could enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests a promising avenue for further research.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary evaluations have shown that similar compounds exhibit low toxicity against normal cell lines while maintaining efficacy against cancerous cells . This duality is essential for potential therapeutic applications in oncology.

In vitro tests should be conducted to determine the specific cytotoxic effects of this compound on various cancer cell lines to establish its therapeutic index.

Anti-inflammatory and Other Activities

Compounds within the thiadiazole class are also noted for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation . Further studies are warranted to explore these aspects in detail.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antitubercular Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antitubercular activity. Compounds showed promising results with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Antiviral Activity : Research into 1,3-thiadiazole derivatives indicated antiviral properties against tobacco mosaic virus (TMV), highlighting the potential for similar compounds to exhibit antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Class

(a) N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • Core Structure : Shares the benzo[c]thiadiazole backbone with sulfone groups but replaces the morpholine ring with a pyrazole heterocycle.
  • The ethyl and methyl substituents on the pyrazole may increase lipophilicity compared to the morpholine’s oxygen-driven polarity .
(b) Thiazole-Based Sulfonamide Derivatives (e.g., and )
  • Core Structure : Thiazole rings coupled with carbamate or ureido groups (e.g., thiazol-5-ylmethyl carbamates).
  • Functional Differences :
    • Thiazole’s sulfur and nitrogen atoms offer distinct electronic properties compared to benzo[c]thiadiazole, influencing redox stability and binding interactions.
    • Carbamate/ureido groups in these compounds may confer protease resistance or modulate bioavailability .

Non-Sulfonamide Heterocyclic Compounds

(a) 1,3-Dioxane-4,6-dione Derivatives ()
  • Core Structure : Cyclic dioxane-diones synthesized via La(OTf)3-catalyzed condensation.
  • Functional Differences :
    • The dioxane-dione scaffold lacks sulfonamide functionality but features ketone and ether groups, enabling different reactivity (e.g., as acylating agents).
    • Synthesis optimization (62.3–77.5% yield under mild conditions) highlights scalability differences compared to sulfonamide syntheses .
(b) Aromatic Amines and Carboxamides ()
  • Examples : N-cyclohexyl-2-(phenylsulfanyl)acetamide, 3-methylthiophene-2-carboxylic acid.
  • Functional Differences :
    • These compounds prioritize amide or carboxylic acid groups over sulfonamides, altering solubility and target selectivity.
    • Substituents like thiophene or cyclohexyl groups may enhance membrane permeability but reduce polarity .

Data Table: Structural and Functional Comparison

Compound Class Core Heterocycle Key Functional Groups Potential Properties/Applications Evidence Source
Target Compound Benzo[c]thiadiazole Morpholine-sulfonamide Enzyme inhibition, enhanced solubility
Pyrazole-sulfonamide Analog Benzo[c]thiadiazole Pyrazole-sulfonamide Increased lipophilicity, H-bonding
Thiazole-carbamate Derivatives Thiazole Carbamate/ureido Protease modulation, bioavailability
Dioxane-dione Derivatives 1,3-Dioxane Diketone, ether Acylating agents, scalable synthesis
Aromatic Amides/Carboxamides Varied (e.g., thiophene) Amide, carboxylic acid Membrane permeability, target diversity

Research Implications and Limitations

  • Structural Insights : The morpholine-sulfonamide combination in the target compound likely improves water solubility compared to pyrazole or thiazole analogs, critical for oral bioavailability.
  • Evidence Gaps : The provided materials lack direct pharmacological or physicochemical data (e.g., IC50, logP) for the target compound, necessitating caution in extrapolating functional claims.
  • Synthetic Considerations : ’s optimized dioxane-dione synthesis (62.3–77.5% yield) suggests methodologies that could be adapted for sulfonamide heterocycles, though reaction conditions may vary significantly .

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